molecular formula C14H10F2O3 B1529363 4-(benzyloxy)-3,5-difluorobenzoic Acid CAS No. 1408143-67-8

4-(benzyloxy)-3,5-difluorobenzoic Acid

Cat. No. B1529363
M. Wt: 264.22 g/mol
InChI Key: CYRLDNFWXYDSQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported . Other methods include the Suzuki–Miyaura coupling and the use of benzylic protection .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds . This reaction is widely used in carbon–carbon bond-forming reactions . Benzylic positions are also known to be reactive, undergoing free radical reactions .

Scientific Research Applications

Structural Opportunities and Synthesis

  • 4-(Benzyloxy)-3,5-difluorobenzoic acid's structural flexibility and potential applications in synthesis are highlighted by its derivation from 1,3-difluorobenzene through selective conversions into various benzoic acids, showcasing the adaptability of difluorobenzoic acid derivatives in organic synthesis (Schlosser & Heiss, 2003).

Evaluation as Tracers in Soils

  • The transport properties of various difluorobenzoate derivatives, including 3,5-difluorobenzoate, were studied in soil environments, indicating the potential of these compounds as tracers for studying water movement in porous media (Jaynes, 1994).

Total Synthesis of Resveratrol

  • The total synthesis of Resveratrol, a compound with significant health benefits, involved the use of 3,5-dihydroxy benzoic acid, showing the importance of similar structures in complex organic syntheses (Wei Yun-yang, 2008).

Liquid-Crystalline Complexes and Polymers

  • A study on the creation of liquid-crystalline complexes using a benzoic acid derivative similar to 4-(benzyloxy)-3,5-difluorobenzoic acid demonstrates its potential in the development of novel materials with unique properties (Kishikawa, Hirai & Kohmoto, 2008).

In Vitro Antioxidant Activity

  • The in vitro antioxidant activities of certain benzoic acid derivatives have been investigated, underscoring the potential health-related applications of compounds structurally related to 4-(benzyloxy)-3,5-difluorobenzoic acid (Yüksek et al., 2015).

Supramolecular Dendrimers

  • The use of 3,4,5-trihydroxybenzoate in the synthesis of self-assembling monodendrons, leading to the formation of cylindrical and spherical supramolecular dendrimers, hints at the potential application of similar benzoic acid derivatives in nanotechnology (Percec et al., 1998).

Development of Cholinesterase Inhibitors

  • Novel compounds including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized for potential application as acetyl- and butyrylcholinesterase inhibitors, indicating the medical relevance of benzoic acid derivatives (Kos et al., 2021).

properties

IUPAC Name

3,5-difluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRLDNFWXYDSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-3,5-difluorobenzoic Acid

Synthesis routes and methods

Procedure details

To a solution of benzyl alcohol (22.0 mL) in DMF (100 mL) was added sodium hydride (60% oil, 8.52 g), and the mixture was stirred at room temperature for 15 min. To the reaction mixture was added 3,4,5-trifluorobenzoic acid (15.0 g), and the mixture was stirred at room temperature for 1 hr. The reaction mixture was neutralized with 6 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. To a solution of the obtained residue in DMF (100 mL) were added potassium carbonate (11.8 g) and methyl iodide (5.30 mL), and the mixture was stirred with heating at 60° C. for 15 min. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate). To a solution of the obtained oil in a mixed solvent of THF (100 mL) and methanol (50 mL) was added 2 M aqueous sodium hydroxide solution (85 mL), and the mixture was stirred with heating at 60° C. for 40 min. The reaction mixture was allowed to cool to room temperature, and neutralized with 6 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained solid was washed with diethyl ether/hexane to give the title compound (18.2 g).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Guardiola, R Prades, L Mendieta, AJ Brouwer… - Cell Chemical …, 2018 - cell.com
Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics Page 1 Brief Communication Targeted Covalent Inhibition of Prolyl …
Number of citations: 34 www.cell.com
O Czech - 2021 - archiv.ub.uni-marburg.de
Im Laufe dieser Arbeit wurden unterschiedliche Strategien herangezogen, um acht-und zehngliedrige Kohlenstoffringe transannular zu funktionalisieren. Zu diesem Zweck wurden …
Number of citations: 0 archiv.ub.uni-marburg.de

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